molecular formula C11H11NO2 B12830196 2,8-Dimethylisoquinoline-1,3(2H,4H)-dione

2,8-Dimethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B12830196
M. Wt: 189.21 g/mol
InChI Key: UZFRUCAREPGUCF-UHFFFAOYSA-N
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Description

2,8-Dimethylisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of two methyl groups at the 2nd and 8th positions and a dione functionality at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,8-dimethylquinoline, the compound can be synthesized through oxidation followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

2,8-Dimethylisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,8-Dimethylisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylisoquinoline-1,3(2H,4H)-dione
  • 8-Methylisoquinoline-1,3(2H,4H)-dione
  • Isoquinoline-1,3(2H,4H)-dione

Uniqueness

2,8-Dimethylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2,8-dimethyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(13)12(2)11(14)10(7)8/h3-5H,6H2,1-2H3

InChI Key

UZFRUCAREPGUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(=O)N(C2=O)C

Origin of Product

United States

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